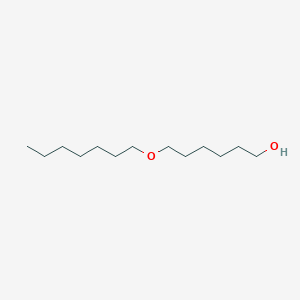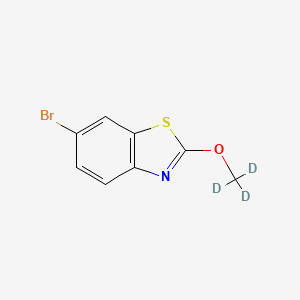
6-Bromo-2-(methoxy-d3)-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(methoxy-d3)-benzothiazole is a deuterated derivative of 6-Bromo-2-methoxybenzothiazole. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position on the benzothiazole ring. The deuterium labeling at the methoxy group makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methoxy-d3)-benzothiazole typically involves the bromination of 2-(methoxy-d3)-benzothiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The deuterium labeling is achieved through the use of deuterated methanol in the initial stages of synthesis.
化学反応の分析
Types of Reactions
6-Bromo-2-(methoxy-d3)-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
科学的研究の応用
6-Bromo-2-(methoxy-d3)-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in metabolic studies due to its deuterium labeling, which helps in tracking the metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-Bromo-2-(methoxy-d3)-benzothiazole involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The deuterium labeling helps in studying the compound’s pharmacokinetics and metabolic stability.
類似化合物との比較
Similar Compounds
6-Bromo-2-methoxybenzothiazole: The non-deuterated version of the compound.
2-(Methoxy-d3)-benzothiazole: Lacks the bromine atom at the 6th position.
6-Chloro-2-(methoxy-d3)-benzothiazole: Contains a chlorine atom instead of bromine.
Uniqueness
6-Bromo-2-(methoxy-d3)-benzothiazole is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The presence of the bromine atom also imparts specific reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
1185315-38-1 |
|---|---|
分子式 |
C8H6BrNOS |
分子量 |
247.13 g/mol |
IUPAC名 |
6-bromo-2-(trideuteriomethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3/i1D3 |
InChIキー |
NWJQRJRIBQOMCI-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=NC2=C(S1)C=C(C=C2)Br |
正規SMILES |
COC1=NC2=C(S1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


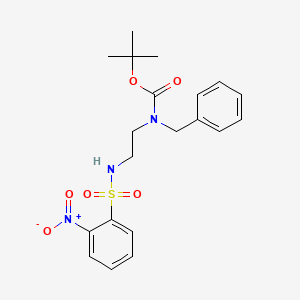
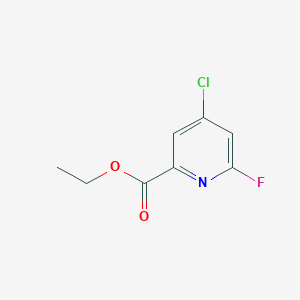
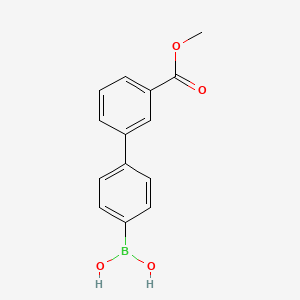
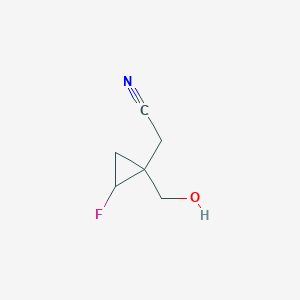
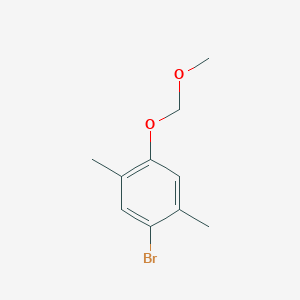
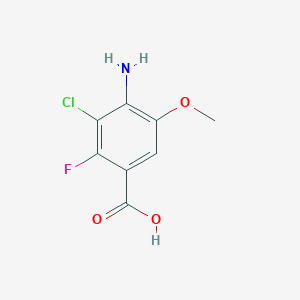
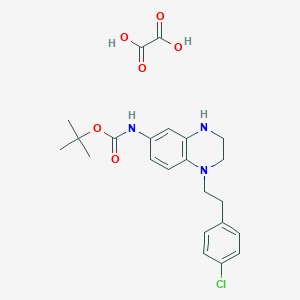
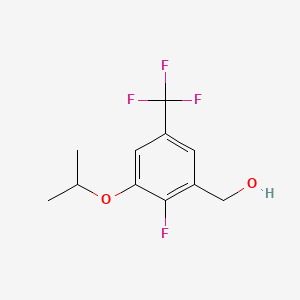
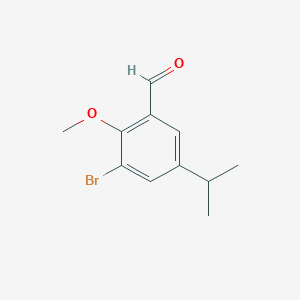
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)
